![molecular formula C17H14ClN3O2S B2943692 Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034273-29-3](/img/structure/B2943692.png)
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound that has been studied for its potential anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied extensively. For instance, the phenyl ring of the benzo[d]thiazol-2-yl group stacks against the Trp279 indole ring through a π–π interaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps. For example, one synthesis method involves acetylation of benzothiazole in the presence of a base followed by nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For instance, one derivative has a melting point of over 350°C .Scientific Research Applications
I have conducted a search and found several scientific research applications for compounds related to Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone. Below are six unique applications, each with its own detailed section:
Quorum-Sensing Inhibitors
Derivatives bearing benzo[d]thiazole have shown promising results as quorum-sensing inhibitors, which could play a role in disrupting bacterial communication and combating bacterial infections .
Anti-Tubercular Agents
Recent synthetic developments of benzothiazole-based compounds have highlighted their potential as anti-tubercular agents. These compounds have shown in vitro and in vivo activity against tuberculosis, with inhibitory concentrations comparable to standard reference drugs .
Antifungal Agents
Newly synthesized benzo[d]thiazol-2(3H)-ones have been evaluated for their antifungal activity. The structural confirmation of these compounds suggests their potential application in treating fungal infections .
Anti-Parkinsonian Agents
Derivatives of benzo[d]thiazol-2-yl have been designed and synthesized as potential anti-Parkinsonian agents. These efforts aim to discover novel treatments with improved efficacy for Parkinson’s disease .
Future Directions
The future directions for research on benzothiazole derivatives are promising. These compounds have shown potential in the treatment of various diseases, including tuberculosis and Parkinson’s disease . Further studies are needed to confirm their binding with human receptors and to develop potent antagonists .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA replication and transcription . By inhibiting topoisomerase I, the compound can disrupt these processes, leading to cell cycle arrest and apoptosis . This can have downstream effects on cell proliferation and survival .
Pharmacokinetics
The compound’s potent cytotoxicity suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of S phase arrest , up-regulation of pro-apoptotic proteins , down-regulation of anti-apoptotic proteins , activation of caspase-3 , and induction of mitochondrial dysfunction . These effects collectively lead to the induction of cell apoptosis . In vivo, the compound has shown tumor growth inhibition .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-9-19-7-5-14(12)23-11-6-8-21(10-11)17(22)16-20-13-3-1-2-4-15(13)24-16/h1-5,7,9,11H,6,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGJLUBIJMUUBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone |
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